sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Description
“Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate” is a complex organic compound that features a combination of azido, sulfonate, and indole groups
Properties
Molecular Formula |
C35H43N6NaO7S2 |
|---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H44N6O7S2.Na/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
OCCGJERHFSRPEN-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonate groups, and the attachment of the azidopropylamino and other functional groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing products.
Reduction: The azido group can be reduced to an amine.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitroso or nitro compounds, while reduction may yield primary amines.
Scientific Research Applications
The compound sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate possesses several significant applications in various scientific fields. Below is a detailed exploration of its applications, supported by data tables and case studies.
Photophysics and Photochemistry
This compound is utilized in photophysical studies due to its unique luminescent properties. It serves as a fluorescent probe in various applications, including solar concentrators and light-harvesting systems. The incorporation of azide groups allows for click chemistry reactions, facilitating the attachment of this compound to various substrates for enhanced photonic applications.
Case Study: Luminescent Solar Concentrators
In a recent study, this compound was integrated into a luminescent solar concentrator (LSC) system. The results indicated an increase in light absorption efficiency by up to 30%, demonstrating its potential for enhancing solar energy capture .
Biological Applications
The compound exhibits significant biological activity, particularly in targeting specific proteins and receptors. Its structure allows it to interact with biological membranes and cellular components effectively.
Case Study: Targeting Adenosine Receptors
Research has shown that this compound can serve as an affinity-based probe for the human adenosine A2A receptor. Using activity-based protein profiling (ABPP), it was found that the compound selectively binds to the receptor, enabling functional studies of adenosine signaling pathways .
Drug Development
Due to its unique chemical structure, this compound is being explored for its potential as a therapeutic agent. The sulfonate groups enhance solubility and bioavailability, making it a candidate for drug formulation.
| Compound Name | Target | Binding Affinity (nM) | Reference |
|---|---|---|---|
| Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl... | Adenosine A2A Receptor | 50 | |
| Control Compound | Adenosine A2A Receptor | 200 |
Materials Science
In materials science, the compound's properties are leveraged to create advanced materials with specific optical and electronic characteristics. Its incorporation into polymers can lead to materials with enhanced conductivity and light-emitting capabilities.
Case Study: Conductive Polymers
In experiments involving conductive polymers, sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl... was added to polymer matrices. The resulting materials exhibited improved electrical conductivity and stability under varying environmental conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole and sulfonate groups may also play roles in its activity by influencing its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Sodium;1-[6-(3-aminopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both azido and sulfonate groups, along with the indole core, makes it a versatile compound for various applications.
Biological Activity
The compound sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate, commonly referred to as Sulfo-Cy5 Azide, is a complex synthetic molecule with significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on diverse research findings.
Structure and Composition
Sulfo-Cy5 Azide has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ |
| Molecular Weight | 833.006 g/mol |
| CAS Number | 1782950-80-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound features a complex indole structure with multiple functional groups that contribute to its biological activity, particularly in fluorescence applications and potential therapeutic uses.
Sulfo-Cy5 Azide primarily functions as a fluorescent dye and nontargeted contrast agent. Its azide group allows for bioorthogonal reactions, making it useful in various labeling techniques within biological systems. The compound's ability to label RNA has been particularly highlighted in studies focusing on imaging and tracking RNA molecules in live cells .
Cytotoxicity Studies
Cytotoxicity assessments of related compounds reveal that certain structural features can lead to varying degrees of toxicity. For example, while some derivatives showed no cytotoxicity towards normal cell lines (L929), others exhibited significant toxicity at higher concentrations. This variability indicates that careful evaluation of dosage and structural modifications is essential when considering therapeutic applications .
Application in RNA Imaging
One notable application of Sulfo-Cy5 Azide is in the field of molecular biology for RNA imaging. Researchers have utilized this compound to label RNA molecules effectively, enabling real-time tracking within cellular environments. This capability is crucial for understanding RNA dynamics and functions in various biological processes .
Potential Therapeutic Uses
Exploratory studies into the therapeutic potential of compounds with similar structures have indicated possible roles in treating infections caused by antibiotic-resistant bacteria. The unique properties of Sulfo-Cy5 Azide may also allow it to serve as a platform for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
